molecular formula C11H18N4 B11790256 (4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine

(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine

Cat. No.: B11790256
M. Wt: 206.29 g/mol
InChI Key: DOYCRYNZENFFMP-UHFFFAOYSA-N
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Description

(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine is a heterocyclic compound that features a pyridine ring substituted with a piperazine moiety and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine typically involves the reaction of 4-methyl-3-pyridinecarboxaldehyde with piperazine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs of this compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .

Comparison with Similar Compounds

Similar Compounds

    (4-Methyl-1-piperazinyl)pyridine: Similar structure but lacks the methanamine group.

    (4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)benzamide: Contains a benzamide group instead of a methanamine group.

    (4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)pyrazine: Contains a pyrazine ring instead of a pyridine ring.

Uniqueness

(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperazine and methanamine groups allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

(4-methyl-6-piperazin-1-ylpyridin-3-yl)methanamine

InChI

InChI=1S/C11H18N4/c1-9-6-11(14-8-10(9)7-12)15-4-2-13-3-5-15/h6,8,13H,2-5,7,12H2,1H3

InChI Key

DOYCRYNZENFFMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1CN)N2CCNCC2

Origin of Product

United States

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